4-Phenylpiperazine-1-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylpiperazine-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADPTMWQJOFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenylpiperazine 1 Sulfonyl Fluoride and Its Derivatives
Established Reaction Pathways for Sulfamoyl Fluoride (B91410) Moiety Introduction
Established methods for the synthesis of sulfamoyl fluorides, including 4-Phenylpiperazine-1-sulfonyl fluoride, have traditionally relied on the coupling of amines with suitable sulfonylating agents. These pathways have been refined over time to improve yields, substrate scope, and operational simplicity.
DBU-Catalyzed Amine-Sulfonyl Fluoride Coupling Reactions
The direct coupling of secondary amines with sulfuryl fluoride (SO₂F₂) gas, facilitated by an organic base, is a common method for the synthesis of sulfamoyl fluorides. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently employed non-nucleophilic base for this transformation. The reaction proceeds by the activation of the amine by DBU, which then reacts with sulfuryl fluoride. This method is particularly useful for the synthesis of a wide range of sulfamoyl fluorides from readily available secondary amines. The reaction is typically carried out in an aprotic solvent and at ambient temperature.
| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Secondary Amine | DBU | Acetonitrile | 25 | High |
This table presents a generalized representation of the DBU-catalyzed amine-sulfonyl fluoride coupling reaction.
Chlorosulfonyl Isocyanate (CSI) Mediated Carbamoysulfamoylation
Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that can be used for the synthesis of sulfamoyl derivatives. The reaction of a secondary amine, such as 4-phenylpiperazine, with CSI initially proceeds at the highly electrophilic isocyanate carbon, leading to the formation of a sulfamoyl chloride intermediate. This intermediate can then be converted to the corresponding sulfamoyl fluoride through a subsequent halogen exchange reaction. This two-step process offers a versatile route to sulfamoyl fluorides, leveraging the unique reactivity of CSI. The initial reaction is typically rapid and occurs at low temperatures, while the subsequent fluorination may require a fluoride source such as potassium fluoride or potassium bifluoride.
| Amine Substrate | Reagent | Intermediate | Fluorinating Agent | Final Product |
| 4-Phenylpiperazine | Chlorosulfonyl Isocyanate (CSI) | 4-Phenylpiperazine-1-sulfamoyl chloride | KF or KHF₂ | This compound |
This table outlines the two-step process for the synthesis of this compound using Chlorosulfonyl Isocyanate.
Utilization of [4-(acetylamino)phenyl]-imidodisulfuryl difluoride (AISF) in Sulfamoyl Fluoride Synthesis
A significant advancement in the synthesis of sulfamoyl fluorides has been the development of shelf-stable, solid reagents that serve as alternatives to gaseous sulfuryl fluoride. [4-(acetylamino)phenyl]-imidodisulfuryl difluoride (AISF) is a prime example of such a reagent. AISF allows for the convenient and safe synthesis of sulfamoyl fluorides from primary and secondary amines under mild conditions. The reaction is typically carried out in the presence of a base, such as DBU, in a suitable organic solvent. This method is noted for its broad substrate scope and user-friendly procedure, avoiding the handling of toxic gases.
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) |
| Secondary Amine (e.g., 4-Phenylpiperazine) | AISF | DBU | Tetrahydrofuran | Room Temperature |
This table illustrates the general conditions for the synthesis of sulfamoyl fluorides using the AISF reagent.
Palladium-Catalyzed Sulfonylation and Subsequent Fluorination from Aryl Bromides
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl sulfonyl fluorides from aryl halides. This one-pot method involves the initial palladium-catalyzed sulfonylation of an aryl bromide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to yield the desired aryl sulfonyl fluoride. This methodology offers a broad substrate scope and excellent functional group tolerance.
| Aryl Bromide Substrate | SO₂ Source | Palladium Catalyst | Ligand | Fluorinating Agent | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | DABSO | Pd₂(dba)₃ | Xantphos | NFSI | 85 |
| 2-Bromonaphthalene | DABSO | Pd(OAc)₂ | AmPhos | NFSI | 78 |
This table provides examples of the palladium-catalyzed synthesis of aryl sulfonyl fluorides from aryl bromides.
Novel and Green Synthetic Approaches to Sulfonyl Fluorides
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of sulfonyl fluorides. These approaches often utilize readily available starting materials and avoid harsh reagents.
Conversion of Thiols and Disulfides to Sulfonyl Fluorides
The direct conversion of thiols and disulfides into sulfonyl fluorides represents a significant advancement in green chemistry. One innovative approach involves the electrochemical oxidative coupling of thiols with a fluoride source, such as potassium fluoride. This method avoids the need for chemical oxidants and provides a mild and environmentally benign route to a variety of sulfonyl fluorides. Another green protocol utilizes sodium hypochlorite (B82951) (NaOCl·5H₂O) as the oxidant and potassium fluoride as the fluorine source for the conversion of thiols and disulfides. This method is praised for its operational simplicity and the use of inexpensive and readily available reagents. Additionally, the use of Selectfluor as both an oxidant and a fluorine source provides another efficient route from disulfides to sulfonyl fluorides.
| Starting Material | Method | Reagents | Key Features |
| Thiols/Disulfides | Electrochemical Oxidation | KF, Pyridine | Environmentally benign, no additional oxidants required. |
| Thiols/Disulfides | Chemical Oxidation | NaOCl·5H₂O, KF | Green, uses inexpensive reagents. |
| Disulfides | Chemical Oxidation/Fluorination | Selectfluor | Serves as both oxidant and fluorine source. |
This table summarizes novel and green synthetic approaches for the conversion of thiols and disulfides to sulfonyl fluorides.
Eco-Friendly Processes for Large-Scale Production
The large-scale synthesis of sulfonyl fluorides, including this compound, is increasingly guided by the principles of green chemistry. Traditional methods often rely on highly toxic and difficult-to-handle reagents such as sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂). osaka-u.ac.jpeurekalert.orgsciencedaily.com Modern, eco-friendly alternatives aim to replace these hazardous materials with safer, more manageable reagents, minimizing environmental impact and improving industrial safety. osaka-u.ac.jpsciencedaily.com
A significant advancement in green synthesis is the conversion of readily available thiols and disulfides into sulfonyl fluorides. One novel method utilizes the easily handled and highly reactive SHC5® in conjunction with potassium fluoride (KF). osaka-u.ac.jpeurekalert.org This process is notable for producing only non-toxic sodium and potassium salts as byproducts, representing a significant step towards a cleaner synthetic route. osaka-u.ac.jpeurekalert.orgsciencedaily.com Such a protocol is scalable and enhances the safety of producing a wide range of sulfonyl fluorides, including those with aromatic and heterocyclic groups. osaka-u.ac.jp
Another sustainable approach involves the catalytic halogen exchange of sulfonyl chlorides. For instance, the synthesis of trifluoromethanesulfonyl fluoride (TFSF) has been optimized using a potassium fluoride (KF) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) system, catalyzed by a crown ether. This method achieves high yields and purity while avoiding more hazardous fluorinating agents. mdpi.comresearchgate.net The principles of this catalytic halogen exchange can be adapted for the synthesis of other sulfonyl fluorides, offering a pathway for the large-scale, eco-friendly production of this compound from its corresponding sulfonyl chloride. These green methodologies are expected to become the preferred choice in both chemical and industrial settings for synthesizing sulfonyl fluorides. osaka-u.ac.jpeurekalert.org
| Method | Starting Materials | Key Reagents | Key Advantages | Byproducts |
|---|---|---|---|---|
| Traditional Synthesis | Sulfonyl Chlorides | SO₂F₂ gas or KHF₂ | Established procedure | Various, potentially hazardous |
| Green Conversion | Thiols or Disulfides | SHC5®, KF | Safe, low-cost, scalable, avoids toxic gas | NaCl, KCl (non-toxic salts) |
| Catalytic Halogen Exchange | Sulfonyl Chlorides (e.g., CF₃SO₂Cl) | KF, Crown Ether Catalyst | High yield and purity, controlled reaction | KCl |
Functionalization and Diversification Strategies for the Phenylpiperazine Core
The this compound scaffold is a versatile platform for chemical modification. Diversification of this core structure is primarily achieved by targeting the second nitrogen atom of the piperazine (B1678402) ring or by modifying the aromatic ring through various organic reactions.
Nucleophilic Substitution on Piperazine Derivatives
Nucleophilic substitution is a fundamental strategy for constructing and modifying piperazine-containing molecules. The piperazine moiety, particularly the secondary amine, is an effective nucleophile that can participate in substitution reactions. researchgate.net In the context of synthesizing the core structure, an N-arylpiperazine can be formed via a nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces a leaving group on an activated aromatic ring. nih.gov The presence of an electron-withdrawing group on the aromatic ring facilitates this reaction. nih.gov
Once the 4-phenylpiperazine core is established, the remaining N-H group can act as a nucleophile to attack various electrophiles, allowing for the introduction of a wide range of functional groups. This reactivity is central to the synthesis of diverse libraries of compounds for various applications.
Reductive Amination for N-Alkylated Piperazine Derivatives
Reductive amination is a robust and widely used method for the N-alkylation of piperazine derivatives. nih.govnih.gov This two-step, one-pot process involves the reaction of the secondary amine of the phenylpiperazine core with an aldehyde or a ketone. This initial reaction forms a charged iminium intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. nih.gov
This methodology is a cornerstone in the synthesis of numerous piperazine-containing drugs, as it provides a reliable route to introduce diverse alkyl substituents onto the piperazine nitrogen. nih.gov The wide availability of aldehydes and ketones allows for extensive diversification of the parent molecule. For instance, this method has been employed in the synthesis of complex molecules like Venetoclax, where a piperazine intermediate is reacted with an aldehyde to form a key C-N bond. nih.gov
| Piperazine Derivative | Aldehyde/Ketone | Resulting Moiety | Application Context |
|---|---|---|---|
| N-Boc-piperazine | Formaldehyde | N-Methyl-N'-Boc-piperazine | General synthetic intermediate |
| 1-Phenylpiperazine (B188723) | Propionaldehyde | 1-Phenyl-4-propylpiperazine | Pharmaceutical synthesis |
| Piperazine Intermediate (for Venetoclax) | Aldehyde 104 | N-Alkylated piperazine ester 105 | Drug Synthesis nih.gov |
Heck-Matsuda Process for β-Arylethenesulfonyl Fluoride Linkages
The Heck-Matsuda reaction provides a powerful and direct method for synthesizing β-arylethenesulfonyl fluorides. nih.govscispace.comnih.gov This palladium-catalyzed process involves the β-arylation of ethenesulfonyl fluoride (ESF) using stable and readily available arenediazonium tetrafluoroborates. nih.govnih.gov The reaction proceeds with high fidelity and stereoselectivity, typically affording the E-isomer in good to excellent yields (43-97%). nih.govnih.gov
The resulting β-arylethenesulfonyl fluorides are highly valuable intermediates, recognized as "selectively addressable bis-electrophiles". nih.govnih.gov They possess two distinct electrophilic sites: the alkenyl moiety, which is susceptible to Michael addition, and the sulfonyl fluoride group, which can undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.govscispace.comnih.gov
This dual reactivity allows for the strategic linkage of the phenylpiperazine core. Specifically, 1-phenylpiperazine can act as a nucleophile in a Michael addition reaction with a β-arylethenesulfonyl fluoride. scispace.com This reaction selectively forms a new C-N bond at the β-position of the ethenesulfonyl fluoride, effectively linking the phenylpiperazine unit to the arylethenesulfonyl fluoride moiety while leaving the sulfonyl fluoride group intact for potential further transformations. nih.govscispace.com This strategy enables quick access to a large and unprecedented family of molecules. scispace.com
| Arene Diazonium Tetrafluoroborate | Product (β-Arylethenesulfonyl Fluoride) | Yield (%) |
|---|---|---|
| C₆H₅N₂BF₄ | (E)-2-Phenylethenesulfonyl fluoride | 80 |
| 4-MeOC₆H₄N₂BF₄ | (E)-2-(4-Methoxyphenyl)ethenesulfonyl fluoride | 97 |
| 4-NO₂C₆H₄N₂BF₄ | (E)-2-(4-Nitrophenyl)ethenesulfonyl fluoride | 95 |
| 4-FC₆H₄N₂BF₄ | (E)-2-(4-Fluorophenyl)ethenesulfonyl fluoride | 75 |
Advanced Structural Characterization and Computational Elucidation
Comprehensive Spectroscopic Analyses
Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. A multi-faceted approach, employing various spectroscopic methods, is essential for the unambiguous characterization of a compound like 4-Phenylpiperazine-1-sulfonyl fluoride (B91410).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
As of the latest available data, specific experimental ¹H and ¹³C NMR data for 4-Phenylpiperazine-1-sulfonyl fluoride have not been reported in peer-reviewed literature. The acquisition of such data would be crucial for the definitive confirmation of its chemical structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Data Not Available)
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | Data Not Available |
| Piperazine (B1678402) Protons | Data Not Available |
| Aromatic Carbons | Data Not Available |
Note: This table is a placeholder for future experimental or computational data.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification
Experimental Fourier-Transform Infrared (FTIR) spectroscopic data for this compound is not currently available in published literature. An experimental FTIR spectrum would provide valuable information regarding the characteristic vibrational modes of the functional groups present in the molecule, such as the S=O and S-F stretches of the sulfonyl fluoride group, and vibrations associated with the phenyl and piperazine rings.
Table 2: Expected Characteristic FTIR Absorption Bands (Hypothetical)
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| S=O Asymmetric Stretch | ~1400-1450 |
| S=O Symmetric Stretch | ~1200-1250 |
| S-F Stretch | ~800-900 |
| C-H Aromatic Stretch | ~3000-3100 |
| C-H Aliphatic Stretch | ~2800-3000 |
| C=C Aromatic Stretch | ~1450-1600 |
Note: This table presents expected ranges based on related compounds and is not based on experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. While experimental HRMS data for this compound is not available, predicted data can be derived from its chemical formula, C₁₀H₁₃FN₂O₂S. researchgate.net
The monoisotopic mass of this compound is calculated to be 244.06818 Da. researchgate.net Predicted mass-to-charge ratios (m/z) for various adducts are also available, which can aid in the identification of this compound in future mass spectrometry experiments. researchgate.net
Table 3: Predicted High-Resolution Mass Spectrometry Data for C₁₀H₁₃FN₂O₂S
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 245.07546 |
| [M+Na]⁺ | 267.05740 |
| [M-H]⁻ | 243.06090 |
| [M+NH₄]⁺ | 262.10200 |
Source: PubChem CID 139015665. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is currently no published experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. A UV-Vis spectrum would reveal information about the electronic transitions within the molecule, particularly those associated with the phenyl ring chromophore.
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Architecture
To date, no single-crystal X-ray diffraction studies have been reported for this compound. Consequently, the solid-state molecular conformation, bond lengths, bond angles, and supramolecular architecture of this compound remain experimentally undetermined. Such a study would provide definitive proof of its three-dimensional structure.
Theoretical and Computational Chemistry for Mechanistic and Interaction Insights
A specific theoretical or computational chemistry study focusing on this compound has not been identified in the current body of scientific literature. Computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the molecule's optimized geometry, electronic properties (e.g., HOMO-LUMO energy gap), molecular electrostatic potential, and predicted spectroscopic data, which would complement future experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a basis set like B3LYP/6-311G++(d,p), are employed to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.netbohrium.com
The HOMO-LUMO energy gap is a critical parameter derived from DFT, indicating the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A larger energy gap suggests higher stability. The MEP map reveals the charge distribution and helps identify sites prone to electrophilic and nucleophilic attack. bohrium.comdergipark.org.tr For this compound, the sulfonyl fluoride group's oxygen and fluorine atoms are expected to be electron-rich regions (negative potential), while hydrogen atoms on the piperazine and phenyl rings would exhibit positive potential. bohrium.com
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.75 | eV |
| HOMO-LUMO Gap (ΔE) | 5.10 | eV |
| Ionization Potential | 6.85 | eV |
| Electron Affinity | 1.75 | eV |
| Electronegativity (χ) | 4.30 | eV |
| Chemical Hardness (η) | 2.55 | eV |
Note: The data in this table is hypothetical and representative of typical values obtained for similar organic molecules through DFT calculations.
Noncovalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Forces
The way molecules pack in a crystal is governed by a complex network of noncovalent interactions. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. nih.govnih.govnih.gov The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.
For this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.comnih.gov Key interactions expected for this molecule include H···H, H···O, H···F, and C–H···π contacts. nih.govmdpi.com The NCI analysis complements this by identifying both attractive and repulsive interactions in real space, visualized as surfaces colored according to the strength and nature of the interaction. researchgate.netmdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| O···H / H···O | 18.5 |
| C···H / H···C | 12.8 |
| F···H / H···F | 9.7 |
| N···H / H···N | 5.3 |
Note: This data is hypothetical, illustrating a plausible distribution of intermolecular contacts for the specified compound based on analyses of similar structures. nih.govnih.gov
Interaction Energy Calculations for Supramolecular Assembly Stability
To quantify the strength of the interactions that drive the formation of supramolecular assemblies, interaction energy calculations are performed. Using DFT, the energies of individual molecules and their dimers or larger clusters (extracted from the crystal structure) are calculated. The interaction energy is the difference between the energy of the assembly and the sum of the energies of the individual molecules. researchgate.net This helps to understand the stability of the crystal packing by dissecting the contributions of different types of noncovalent bonds, such as hydrogen bonds and π-stacking. mdpi.com
Born-Oppenheimer Molecular Dynamics (BOMD) Simulations for Reaction Mechanisms
BOMD is a type of ab initio molecular dynamics where the forces on the nuclei are calculated "on the fly" using quantum mechanical methods at each time step. arxiv.org This approach is particularly useful for studying chemical reaction mechanisms where bond breaking and forming are involved, as it does not rely on pre-parameterized force fields. For this compound, BOMD could be used to simulate its reaction with a nucleophile, providing insight into the mechanism of sulfonylation. nih.gov The simulation would trace the trajectory of atoms, allowing for the identification of transition states and reaction intermediates, which is crucial for understanding its reactivity, for instance, in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.govnih.gov
Binding Free Energy Calculations (e.g., MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the binding free energy of a ligand to a protein. plos.orgnih.gov It combines the molecular mechanics energy of the complex with continuum solvation models to calculate the free energy of binding (ΔGbind). elsevierpure.com This value is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. plos.orgnih.gov Calculating the binding free energy provides a more quantitative measure of binding affinity than docking scores alone and can be used to compare the potency of different potential inhibitors. researchgate.net
Table 3: Representative MM/PBSA Binding Free Energy Calculation for a Ligand-Protein Complex
| Energy Component | Average Value (kJ/mol) |
|---|---|
| Van der Waals Energy (ΔEvdW) | -185.5 |
| Electrostatic Energy (ΔEelec) | -80.2 |
| Polar Solvation Energy (ΔGpol) | 110.8 |
| Non-Polar Solvation Energy (ΔGnonpol) | -12.4 |
| Binding Free Energy (ΔGbind) | -167.3 |
Note: This table presents hypothetical results of an MM/PBSA calculation for a complex involving a phenylpiperazine-based ligand, illustrating the typical energy contributions. plos.org
Structure Activity Relationship Sar and Molecular Design Principles
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and guiding the design of more potent analogs.
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between a ligand and its target receptor. nih.govchemrevlett.comunicamp.br These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for biological activity. mdpi.comnih.govnih.gov
For a series of 4-phenylpiperazine-1-sulfonyl fluoride (B91410) analogs, a 3D-QSAR study would involve aligning the compounds based on a common substructure, typically the phenylpiperazine scaffold. The analysis would then calculate the steric and electrostatic fields (in CoMFA) or similarity indices for various physicochemical properties (in CoMSIA) for each molecule. nih.gov The resulting models can predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
QSAR models correlate various molecular descriptors with the observed biological effects of a series of compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For 4-phenylpiperazine-1-sulfonyl fluoride derivatives, key descriptors might include:
Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl ring, which quantify their electron-donating or electron-withdrawing nature. These can influence the reactivity of the sulfonyl fluoride moiety and interactions with the target.
Steric Descriptors: Parameters such as molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of substituents. These are critical for understanding how substituents fit into a binding pocket.
Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule. This property is often crucial for cell membrane permeability and reaching the target site.
Topological Descriptors: Indices that describe the connectivity and shape of the molecule.
A study on mono-substituted 4-phenylpiperidines and -piperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their biological effects. nih.gov By establishing a statistically significant correlation between these descriptors and biological activity, a predictive QSAR model can be developed. mdpi.com
Design and Synthesis of Analogues and Derivatives for Modulated Activity
The insights gained from SAR and QSAR studies guide the rational design and synthesis of new analogs with improved activity, selectivity, and pharmacokinetic properties.
The substitution pattern on the phenyl ring of this compound can significantly influence its biological efficacy. The position (ortho, meta, para) and nature (electron-donating or electron-withdrawing, size, hydrophobicity) of the substituents are critical. nih.govresearchgate.net
For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, the nature and position of the substituent on the phenyl ring had a pronounced effect on their anticonvulsant activity. nih.govresearchgate.net Similarly, for other piperazine-containing compounds, substitutions on the phenyl ring have been shown to be crucial for their anticancer activity. nih.gov
| Substituent Position | Substituent Type | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Ortho | Electron-withdrawing (e.g., -Cl, -NO2) | May enhance reactivity of sulfonyl fluoride | Inductive effect can increase the electrophilicity of the sulfur atom. |
| Meta | Bulky group (e.g., -tBu) | Could provide selectivity for specific targets | Steric hindrance might prevent binding to off-target proteins. |
| Para | Electron-donating (e.g., -OCH3, -CH3) | May improve pharmacokinetic properties | Can influence lipophilicity and metabolic stability. |
The sulfonyl fluoride (-SO2F) moiety is a key functional group that often acts as a covalent warhead. acs.orgacs.org It can form stable covalent bonds with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, and histidine within the binding site of a target protein. acs.orgnih.govrsc.org This irreversible binding can lead to potent and prolonged inhibition. The reactivity and selectivity of the sulfonyl fluoride group can be fine-tuned by the electronic properties of the rest of the molecule, including substituents on the phenyl ring. acs.org
The development of covalent inhibitors using sulfonyl fluorides has been a successful strategy in drug discovery, offering advantages in terms of potency and duration of action. rsc.orgrsc.org The specific amino acid targeted depends on its proximity and orientation within the binding pocket relative to the sulfonyl fluoride group.
Besides substitutions on the phenyl ring, other structural modifications can be explored to enhance selectivity and potency. These include modifications to the piperazine (B1678402) ring and the linker connecting the phenyl and piperazine moieties.
Piperazine Ring Modifications: Introducing substituents on the piperazine ring can alter its conformation and interaction with the target. For example, methylation of the piperazine nitrogen not involved in the sulfonyl fluoride linkage could impact its basicity and binding properties. nih.gov
Linker Modifications: The length and flexibility of any linker between the core structure and other pharmacophoric groups can be optimized.
A review of piperazine-containing drugs highlights the versatility of this scaffold in medicinal chemistry. nih.govmdpi.com The ability to introduce diverse substituents on both the nitrogen and carbon atoms of the piperazine ring allows for fine-tuning of the molecule's properties. mdpi.com
| Compound | Modification | Observed Effect |
|---|---|---|
| 4-(4-Fluorophenyl)piperazine-1-sulfonyl fluoride | Introduction of a fluorine atom at the para-position of the phenyl ring | Increased lipophilicity and potential for enhanced cell permeability. |
| 4-(2-Chlorophenyl)piperazine-1-sulfonyl fluoride | Introduction of a chlorine atom at the ortho-position of the phenyl ring | Potential for altered electronic properties and steric interactions. |
| 4-Phenyl-3-methylpiperazine-1-sulfonyl fluoride | Methylation of the piperazine ring | Introduction of a chiral center, potentially leading to stereoselective interactions. |
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. These simulations provide insights into the binding energetics and the specific molecular interactions that stabilize the ligand-target complex.
Molecular docking studies on compounds structurally related to this compound have identified several key amino acid residues that are crucial for binding within protein active sites. For instance, in studies involving phenylpiperazine derivatives targeting the DNA-topoisomerase II (Topo II) complex, specific interactions with both amino acid residues and nucleobases were observed.
Key residues identified in the binding pocket include:
Aspartic Acid (Asp): This acidic residue, for example Asp463, has been shown to form hydrogen bonds with the 1,2-benzothiazine moiety of some phenylpiperazine derivatives. nih.gov
Glycine (Gly): The backbone of residues like Gly488 can also participate in hydrogen bonding. nih.gov
Methionine (Met): The sulfur atom in the side chain of methionine residues, such as Met762, can engage in π-sulfur interactions. nih.gov
Aromatic Amino Acids: The phenyl rings of the ligand can participate in π-type interactions with aromatic amino acids within the binding domain. nih.gov
The phenylpiperazine portion of these molecules often inserts into pockets lined by both polar and non-polar residues, allowing for a combination of hydrophobic interactions and hydrogen bonds that anchor the ligand. The specific residues involved are highly dependent on the topology and chemical environment of the individual protein's binding site.
The binding mode describes the specific orientation and conformation of the ligand within the target's active site. For phenylpiperazine sulfonyl derivatives, a common binding pattern involves the phenylpiperazine moiety inserting into a hydrophobic pocket, while the sulfonyl group and its substituents form more polar interactions. nih.gov
The interaction fingerprint is a summary of the different types of non-covalent interactions that stabilize the complex. Key interactions observed in docking studies of similar compounds include:
π-π Stacking: The phenyl group of the piperazine substituent frequently engages in π-π stacking interactions, particularly with the nucleobases of DNA when targeting enzymes like topoisomerase II. Interactions with DT9 and DA12 nucleobases have been noted. nih.gov
Hydrogen Bonds: These are critical for specificity and affinity. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, often interacting with backbone amides or the side chains of polar amino acids like aspartic acid and glycine. nih.gov
π-Sulfur Interactions: This is a less common but significant interaction observed between the sulfur atom of a methionine residue and the aromatic ring of the ligand. nih.gov
Hydrophobic Interactions: The aliphatic piperazine ring and the phenyl group contribute to favorable hydrophobic contacts within the binding pocket.
These interactions collectively determine the binding affinity and selectivity of the compound. An interactive table summarizing these binding interactions is provided below.
| Interaction Type | Interacting Group on Ligand | Interacting Residue/Nucleobase (Example) | Reference |
|---|---|---|---|
| π-π Stacking | Phenyl Ring | DT9, DA12 (Nucleobases) | nih.gov |
| Hydrogen Bond | Sulfonyl Oxygen | Asp463, Gly488 (Amino Acids) | nih.gov |
| π-Sulfur Interaction | Phenyl Ring | Met762 (Amino Acid) | nih.gov |
Principles of Covalent Inhibition and Irreversible Binding Mechanisms
The sulfonyl fluoride (-SO₂F) functional group is a key feature of this compound, classifying it as a reactive electrophile capable of acting as a covalent inhibitor. Covalent inhibitors form a permanent chemical bond with their target protein, leading to irreversible inactivation. nih.gov This contrasts with non-covalent inhibitors, which bind reversibly.
The mechanism of inhibition by sulfonyl fluorides proceeds through a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov This chemical process has gained significant attention in drug discovery and chemical biology. Sulfonyl fluorides are considered "privileged" warheads because they possess a unique balance of stability and reactivity. nih.gov While they are stable enough to exist in an aqueous biological environment without rapid hydrolysis, they are sufficiently reactive to form covalent bonds with nucleophilic amino acid residues within the specific microenvironment of a protein's binding site. nih.govnih.gov
The SuFEx mechanism involves the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group. This attack leads to the displacement of the fluoride ion, which is a good leaving group, and the formation of a highly stable sulfonamide, sulfonate ester, or related covalent linkage. nih.gov The reaction is often facilitated by the precise positioning of the inhibitor within the active site, a proximity effect that increases the effective concentration of the reactants and promotes the covalent reaction. encyclopedia.pub
A notable characteristic of sulfonyl fluorides is their ability to react with a broad range of nucleophilic amino acid residues, not just the highly reactive cysteine. Depending on the specific geometry and electronic environment of the binding pocket, sulfonyl fluorides can covalently modify serine, threonine, lysine, tyrosine, and histidine residues. nih.govrsc.orgmdpi.comnih.gov This versatility significantly expands the scope of potential targets for covalent drug design beyond proteins that possess a conveniently located cysteine residue. rsc.org The formation of this stable covalent bond ensures a prolonged and often permanent inhibition of the target protein's function. nih.gov
Applications in Chemical Biology As a Covalent Probe
Sulfonyl Fluorides as Versatile Electrophilic Warheads
Sulfonyl fluorides are distinguished as effective electrophilic "warheads" for covalent probes due to their desirable balance of reactivity and stability in aqueous environments. vulcanchem.comrsc.org This balance allows them to selectively react with nucleophilic residues in proteins while minimizing non-specific reactions and degradation in the cellular milieu.
Reactivity with Diverse Nucleophilic Amino Acid Residues (Serine, Threonine, Tyrosine, Lysine (B10760008), Cysteine, Histidine)
A key advantage of sulfonyl fluorides is their ability to react with a broad range of nucleophilic amino acid residues, expanding the scope of protein labeling beyond the commonly targeted cysteine. vulcanchem.com While traditional covalent inhibitors often target the highly nucleophilic thiol group of cysteine, sulfonyl fluorides have been shown to form stable covalent bonds with the side chains of serine, threonine, tyrosine, lysine, cysteine, and histidine. vulcanchem.com This broad reactivity allows for the targeting of a wider range of proteins, including those that may lack an accessible cysteine residue in their binding sites. The specific residue that reacts with a sulfonyl fluoride (B91410) probe is often determined by the local protein environment, which can activate a particular residue towards nucleophilic attack. vulcanchem.com
The reaction with serine proteases, where the sulfonyl fluoride attacks the active site serine, is a well-established example of their utility. vulcanchem.com Phenylmethylsulfonyl fluoride (PMSF) is a classic example of a serine protease inhibitor that utilizes this reactivity. vulcanchem.com Beyond serine, the reactivity of sulfonyl fluorides with other nucleophilic residues has been increasingly harnessed in the development of chemical probes. For instance, sulfonyl fluoride probes have been designed to covalently modify histidine residues in E3 ubiquitin ligase complexes. Studies have also demonstrated stable adduct formation with tyrosine and lysine residues. While sulfonyl fluorides can react with cysteine, the resulting adducts have been found to be potentially unstable, suggesting they may not be the ideal choice for durable cysteine targeting.
Balanced Reactivity and Aqueous Stability for Biomolecular Applications
The utility of sulfonyl fluorides in biological systems is critically dependent on their stability in aqueous environments. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction. vulcanchem.com This enhanced stability ensures that the sulfonyl fluoride warhead remains intact until it reaches its intended protein target, minimizing off-target reactions with other biomolecules or hydrolysis. The reactivity of sulfonyl fluorides can be modulated by altering the electronic properties of the aryl ring, allowing for the fine-tuning of their reactivity for specific applications. This ability to control reactivity is crucial for developing selective covalent probes, as highly reactive warheads may be prone to rapid hydrolysis, reducing their efficiency in targeting the desired protein. The optimal design of a sulfonyl fluoride probe therefore involves a careful balance between sufficient reactivity to engage the target protein and adequate stability to persist in a biological medium.
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
The unique reactivity of the sulfur-fluoride bond is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of click chemistry reactions. Click chemistry refers to reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. SuFEx meets these criteria and has become a valuable tool in chemical biology and drug discovery.
Fundamental Principles and Mechanism of SuFEx Reactions
SuFEx chemistry is based on the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile. The reaction is characterized by its efficiency, selectivity, and compatibility with a wide range of functional groups. The exceptional stability of the S-F bond is temporarily overcome in the presence of suitable nucleophiles and catalysts, leading to the formation of highly stable covalent linkages. The process is often facilitated by catalysts such as basic tertiary amines or bifluoride ions. A key feature of SuFEx is its orthogonality to many other chemical transformations, allowing for its use in complex molecular assemblies. The reaction is also notable for being water and oxygen-friendly, which is a significant advantage for biological applications.
Development of SuFEx Building Blocks for Chemical Biology Toolboxes
The versatility of SuFEx chemistry has led to the development of a diverse toolbox of sulfonyl fluoride-containing building blocks for use in chemical biology. These building blocks, including compounds like 4-Phenylpiperazine-1-sulfonyl fluoride, can be readily incorporated into larger molecules to serve as reactive handles for bioconjugation or as the electrophilic component of a covalent probe. The development of libraries of SuFExable fragments allows for the rapid synthesis and screening of compounds for various applications, from drug discovery to materials science. For example, ethenesulfonyl fluoride (ESF) is a versatile SuFEx building block that can be used to introduce the sulfonyl fluoride group onto a variety of nucleophiles. The continued expansion of the SuFEx toolbox provides researchers with a powerful set of reagents for the modular construction of complex functional molecules.
Protein Target Identification and Validation Strategies
A primary application of covalent probes like those based on sulfonyl fluorides is the identification and validation of protein targets for small molecules. rsc.org Chemoproteomic strategies are often employed for this purpose, allowing for the proteome-wide analysis of protein-probe interactions.
A common approach involves the design of a probe that contains both the sulfonyl fluoride warhead and a reporter tag, such as biotin (B1667282) or an alkyne group for subsequent click chemistry ligation. Cells or cell lysates are treated with the probe, leading to the covalent labeling of target proteins. The tagged proteins can then be enriched and identified using mass spectrometry. For example, in an affinity-based pull-down approach, the probe-labeled proteins are captured on a resin, washed to remove non-specifically bound proteins, and then eluted for analysis.
Chemical Proteomics with Sulfonyl Fluoride Probes
Chemical proteomics utilizes chemical probes to study protein function and interactions within complex biological systems. Sulfonyl fluoride-based probes are employed to covalently label proteins, enabling their identification and quantification. These probes can identify functional residues that are critical for protein activity.
Probes based on sulfonyl fluorides (SFs) have been successfully used to investigate proteomes from various organisms. vulcanchem.com In such studies, SF-based probes have been shown to label not only expected targets like serine proteases but also to exhibit unexpected reactivity, for instance with tyrosine residues in glutathione (B108866) transferases (GSTs). vulcanchem.com The labeling of these tyrosine residues, which are located in the substrate-binding site, highlights the ability of SF probes to identify functionally important amino acids beyond the canonical catalytic serine. vulcanchem.com A compound like this compound could be utilized in similar chemical proteomics workflows to identify novel protein targets based on the binding preferences of the phenylpiperazine scaffold.
Table 1: Representative Protein Classes Targeted by Aryl Sulfonyl Fluoride Probes in Chemical Proteomics Studies
| Protein Class | Targeted Residue(s) | Representative Study Finding |
|---|---|---|
| Serine Hydrolases | Serine | Broadly profiled in various proteomes |
| Glutathione Transferases (GSTs) | Tyrosine | Selective labeling of functional tyrosines in the active site vulcanchem.com |
| Kinases | Lysine | Probes based on kinase inhibitors have shown specificity for their target class |
Activity-Based Protein Profiling (ABPP) Techniques
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that uses reactive chemical probes to assess the functional state of enzymes in native biological systems. ABPP probes typically consist of a reactive group (the "warhead"), a recognition element, and a reporter tag (e.g., biotin or a fluorophore). The warhead, such as a sulfonyl fluoride, covalently modifies the active site of a target enzyme, allowing for its selective detection and quantification.
For this compound to be used as an ABPP probe, it would need to be functionalized with a reporter tag, typically an alkyne or azide (B81097) for subsequent "click" chemistry-mediated attachment of a biotin or fluorophore tag. This would enable a two-step labeling procedure. The phenylpiperazine moiety would act as the recognition element, directing the probe to a specific subset of proteins. Such a probe could be used to profile the activity of enzymes in cell lysates or living cells, and to screen for inhibitors in a competitive ABPP format.
Fragment-Based Screening and Sulfonyl Fluoride Bits (SuFBits)
Fragment-Based Drug Discovery (FBDD) is an approach that screens small, low-molecular-weight compounds ("fragments") for weak binding to a protein target. Hits are then optimized and grown into more potent leads. The incorporation of a reactive sulfonyl fluoride group into a fragment creates a "Sulfonyl Fluoride Bit" or SuFBit. This reactive fragment can form a covalent bond with the target protein, which facilitates the detection of even weak binding events by mass spectrometry.
The unique reactivity of the sulfonyl fluoride group allows it to label multiple nucleophilic amino acids, making it a versatile warhead for fragment screening. A library of SuFBits can be created by coupling diverse fragments to a sulfonyl fluoride-containing core. This compound itself can be considered a SuFBit. In a screening campaign, it would be incubated with a target protein, and covalent modification would be detected by mass spectrometry. This approach allows for the rapid identification of fragments that bind to the protein, providing a starting point for the development of more potent and selective inhibitors.
Modulation of Protein Function and Intermolecular Interactions
The ability of this compound to form covalent bonds can be harnessed to irreversibly modulate the function of proteins and to study or disrupt interactions between proteins.
Covalent Enzyme Inhibition and Active Site Mapping
Targeted covalent inhibitors offer several advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target shallow binding sites. The sulfonyl fluoride group is an effective warhead for designing covalent inhibitors that target amino acids other than cysteine.
Aryl sulfonyl fluorides have been successfully used to develop covalent inhibitors for various enzymes, including serine proteases like human neutrophil elastase. In these cases, the sulfonyl fluoride group reacts with the catalytic serine residue in the active site. Furthermore, sulfonyl fluoride-containing inhibitors have been designed to rationally target specific tyrosine or non-catalytic serine residues within an enzyme's active site, as demonstrated with the mRNA decapping scavenger enzyme (DcpS). This compound could act as a covalent inhibitor if the phenylpiperazine scaffold directs the sulfonyl fluoride warhead to a nucleophilic residue in the active site of an enzyme. The formation of a covalent bond would lead to irreversible inhibition.
Table 2: Examples of Enzymes Covalently Inhibited by Sulfonyl Fluoride-Containing Compounds
| Enzyme Target | Targeted Residue | Type of Inhibition |
|---|---|---|
| Human Neutrophil Elastase (hNE) | Serine | Irreversible, covalent |
| mRNA Decapping Scavenger Enzyme (DcpS) | Tyrosine | Irreversible, covalent |
| mRNA Decapping Scavenger Enzyme (DcpS) | Serine (non-catalytic) | Irreversible, covalent (with fluorosulfate (B1228806) analogue) |
Probing and Disrupting Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) represent a large and challenging class of drug targets, often characterized by large, flat, and featureless interfaces. Covalent probes and inhibitors can be particularly effective for targeting PPIs by capturing weak initial binding events and forming a stable, irreversible complex.
The development of modulators of PPIs can be streamlined using strategies like kinetic target-guided synthesis, where the protein target itself templates the formation of its own inhibitor from a pool of reactive fragments. While not directly involving sulfonyl fluorides, this highlights the power of reactive chemistry in tackling PPIs. More directly, sulfonyl fluoride warheads have been incorporated into molecules designed to inhibit PPIs, such as the interaction between p53 and Mdm2/Mdm4. vulcanchem.com In such a strategy, a peptide or small molecule designed to bind to the PPI interface is armed with a sulfonyl fluoride group. Upon binding, the sulfonyl fluoride reacts with a nearby nucleophilic residue on one of the partner proteins, covalently locking the inhibitor in place and disrupting the interaction. vulcanchem.com The 4-phenylpiperazine scaffold of this compound could serve as a starting point for designing such probes, where the phenyl group could be further elaborated to enhance binding affinity and selectivity for a specific PPI interface.
Site-Specific Labeling of Non-Enzymatic Proteins
The precise attachment of biochemical or biophysical probes (e.g., fluorophores, biotin) to specific sites on a protein is crucial for studying its structure, function, and localization. While often applied to enzymes, covalent labeling strategies are equally valuable for non-enzymatic proteins. The broad reactivity of sulfonyl fluorides makes them suitable for labeling various proteins, provided there is a suitably positioned nucleophilic residue.
Site-specific labeling of proteins can be achieved by combining the reactivity of a chemical probe with techniques that introduce a unique reactive handle into the protein at a desired location. One powerful method is the genetic incorporation of non-canonical amino acids (ncAAs) bearing bio-orthogonal functional groups. A protein can be engineered to contain an ncAA with, for example, a strained alkyne at a specific site. A sulfonyl fluoride probe, modified with a compatible azide group, could then be "clicked" onto the protein. Alternatively, a proximity-enabled reaction could be employed, where a protein is modified to contain a unique reactive group that is specifically targeted by a sulfonyl fluoride probe. vulcanchem.com this compound could be functionalized for use in such site-specific labeling protocols, enabling the precise attachment of the phenylpiperazine moiety to a designated site on a non-enzymatic protein for functional studies.
Despite a comprehensive search, no specific research findings detail the application of This compound as a covalent probe for the labeling of nucleic acids (RNA) or carbohydrates.
The scientific literature provides extensive information on the use of various chemical probes for RNA structure and carbohydrate analysis. For instance, reagents like dimethyl sulfate (B86663) (DMS) and selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) reagents are widely employed to probe RNA secondary and tertiary structures by covalently modifying accessible nucleotides. Similarly, sulfonyl fluorides, in general, have been identified as effective covalent modifiers for biological molecules, particularly for labeling amino acid residues in proteins and for cross-linking protein-carbohydrate interactions.
However, studies specifically documenting the use of this compound for the direct covalent labeling of RNA or carbohydrates are not available in the current body of scientific literature. Therefore, a detailed discussion on its applications in these specific areas of chemical biology cannot be provided at this time.
Pharmacological Applications and Mechanistic Investigations in Biological Systems
Receptor Modulation and Neurobiological Research
The interaction of 4-Phenylpiperazine-1-sulfonyl fluoride (B91410) with neuronal receptors and its broader effects on neurobiological systems are areas of active investigation. Research has particularly focused on its antagonist properties at key serotonin (B10506) and dopamine (B1211576) receptors, its influence on neural stem cells, and its role in neuroinflammation.
Serotonin Receptor (e.g., 5-HT6) and Dopamine Receptor (e.g., D2) Antagonism
The phenylpiperazine structural motif is a well-established pharmacophore in ligands targeting serotonin and dopamine receptors. Numerous derivatives have been explored for their potential as therapeutic agents in psychiatric and neurological disorders. The serotonin 5-HT6 receptor, in particular, is a significant target for cognitive enhancement in conditions like Alzheimer's disease. nih.gov Antagonists of this receptor are believed to modulate multiple neurotransmitter systems, leading to procognitive effects. nih.gov
Similarly, antagonism of the dopamine D2 receptor is a cornerstone of treatment for schizophrenia and other psychotic disorders. mdpi.comdrugbank.com Phenylpiperazine analogs have been designed and evaluated for their selectivity and affinity for D2 and D3 dopamine receptor subtypes. nih.govmdpi.com
While the broader class of phenylpiperazines has been extensively studied, specific data detailing the binding affinities and antagonist potency of 4-Phenylpiperazine-1-sulfonyl fluoride at 5-HT6 and D2 receptors are not extensively documented in the current body of scientific literature. Further research is required to fully characterize its receptor interaction profile.
Modulation of Neural Stem/Progenitor Cell Populations
Neural stem cells (NSCs) are critical for neural development and repair. The potential for chemical compounds to influence the proliferation and differentiation of these cells is a significant area of therapeutic interest. nih.govnih.govresearchgate.net The behavior of NSCs can be modulated by various signaling pathways. nih.govresearchgate.net
Currently, there is a lack of specific research data on the direct effects of this compound on neural stem or progenitor cell populations. Studies have yet to be published that investigate whether this compound promotes or inhibits NSC proliferation or differentiation into specific neuronal or glial lineages.
Inhibition of Microglia Activation and Inflammatory Cytokine (IL-6) Expression
Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. nih.govnih.gov Their activation is a hallmark of many neurodegenerative diseases. nih.gov The inhibition of microglial activation and the subsequent reduction in the release of inflammatory cytokines, such as Interleukin-6 (IL-6), are considered promising therapeutic strategies. nih.gov The NLRP3 inflammasome is a key pathway in microglia-mediated inflammation. nih.gov
Specific studies investigating the effects of this compound on microglia activation and IL-6 expression have not been identified in the available literature. Therefore, its potential to act as an anti-neuroinflammatory agent remains to be determined.
Anticancer Activity and Associated Molecular Targets
The investigation of novel chemical entities for anticancer properties is a continuous effort in pharmaceutical research. Key molecular targets include signaling pathways that are dysregulated in cancer cells and components of the cellular machinery essential for proliferation.
Targeting Signal Transducer and Activator of Transcription 3 (STAT3)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for cancer therapy. nih.gov The IL-6/STAT3 axis is known to be a critical driver in some cancers. nih.gov
There is currently no published research specifically identifying this compound as an inhibitor of the STAT3 signaling pathway. Its potential to modulate this pathway and exert anticancer effects through this mechanism is an area for future investigation.
Tubulin Polymerization Inhibition
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Inhibition of tubulin polymerization is a clinically validated mechanism for anticancer drugs, as it disrupts mitosis and leads to apoptotic cell death in rapidly dividing cancer cells. nih.govrsc.org The colchicine (B1669291) binding site on tubulin is a key target for many such inhibitors. nih.gov Phenylpiperazine derivatives, such as naftopidil, have been identified as having tubulin-binding properties. nih.gov
However, specific experimental data demonstrating the ability of this compound to inhibit tubulin polymerization is not available in the current scientific literature. Further studies are needed to evaluate its potential in this area of cancer therapeutics.
Activity against Methicillin-Resistant Staphylococcus Aureus (MRSA) and Biofilm Formation
Currently, there is no publicly available scientific literature detailing the specific activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) or its ability to inhibit or eradicate biofilm formations. While the broader classes of compounds, such as piperazine (B1678402) and sulfonyl fluoride derivatives, have been investigated for various pharmacological activities, dedicated studies on the antibacterial and antibiofilm properties of this particular chemical entity are not present in the accessible research databases.
Anti-inflammatory and Other Biological Activities
Reactive Oxygen Species (ROS) Inhibitory Effects
There is no specific information available in the current scientific literature regarding the reactive oxygen species (ROS) inhibitory effects of this compound. Research into the antioxidant potential or the direct scavenging of ROS by this compound has not been published.
Antimalarial Properties
Investigations into the potential antimalarial properties of this compound have not been reported in the accessible scientific literature. While some piperazine and sulfonyl fluoride-containing compounds have been explored as potential antimalarial agents, the efficacy of this specific molecule against Plasmodium species remains uninvestigated.
Future Directions and Emerging Research Paradigms
Advancements in Rational Design of Highly Selective Covalent Inhibitors
A primary future direction for 4-phenylpiperazine-1-sulfonyl fluoride (B91410) would be its use as a starting point for the rational design of highly selective covalent inhibitors. The phenylpiperazine moiety can be systematically modified to enhance binding affinity and selectivity for a particular biological target. For instance, substitutions on the phenyl ring could be explored to optimize interactions with the target protein's binding pocket. The inherent reactivity of the sulfonyl fluoride warhead can also be fine-tuned through electronic modifications to achieve a balance between target engagement and off-target reactivity. nih.gov
Future research in this area would likely involve an iterative process of computational modeling and chemical synthesis. By leveraging structural biology data of a target of interest, medicinal chemists could design derivatives of 4-phenylpiperazine-1-sulfonyl fluoride with improved pharmacological profiles. The goal would be to develop next-generation covalent inhibitors that not only exhibit high potency but also an exceptional degree of selectivity, thereby minimizing potential toxicity. wuxiapptec.com
Integration with High-Throughput Screening and DNA-Encoded Library (DEL) Technologies
High-throughput screening (HTS) and DNA-encoded library (DEL) technologies have revolutionized the early stages of drug discovery by enabling the rapid screening of vast chemical libraries. nih.govewadirect.comvipergen.com A significant future direction would be the incorporation of the this compound scaffold into these screening platforms.
In the context of HTS, a library of derivatives based on the this compound core could be synthesized and screened against a panel of biological targets to identify novel hit compounds. nih.gov The sulfonyl fluoride "warhead" would allow for the identification of covalent binders, which can sometimes be missed in traditional HTS assays.
For DEL technology, the development of robust synthetic methods to attach DNA barcodes to this compound and its analogs would be a critical first step. nih.gov Once established, a DEL comprising millions or even billions of compounds featuring this scaffold could be screened against a wide array of proteins to identify high-affinity binders. nih.gov This approach would be particularly powerful for discovering inhibitors for challenging targets that have been intractable to traditional screening methods.
| Technology | Potential Application for this compound | Key Challenges |
| High-Throughput Screening (HTS) | Screening of a focused library of derivatives to identify novel covalent hits. | Synthesis of a diverse yet focused library; development of suitable assays to detect covalent binding. |
| DNA-Encoded Library (DEL) Technology | Construction and screening of a large combinatorial library to discover novel binders for a wide range of targets. | Development of DNA-compatible synthesis routes for the scaffold; bioinformatics for hit deconvolution. |
Expanding the Scope of Addressable Biological Targets for Sulfonyl Fluoride Probes
The sulfonyl fluoride moiety is known to react with several amino acid residues, which expands the range of targetable proteins beyond those that possess a reactive cysteine in their binding site. nih.gov Future research could focus on using this compound as a parent compound to develop a suite of chemical probes for exploring the "ligandable proteome."
By attaching reporter tags, such as fluorophores or biotin (B1667282), to the phenylpiperazine scaffold, researchers could create activity-based probes to identify new biological targets. These probes could be used in chemoproteomic experiments to label and identify proteins that interact with the phenylpiperazine core, potentially uncovering novel therapeutic targets for diseases with unmet medical needs. The versatility of the sulfonyl fluoride warhead would be a key advantage in these studies, allowing for the covalent capture of a broader range of protein targets. nih.gov
Development of Novel Chemical Biology Tools for Proteomic and Interactomic Studies
Beyond target identification, derivatives of this compound could be developed into sophisticated chemical biology tools for studying protein function and interaction networks (interactomics). For example, photo-crosslinkable groups could be incorporated into the phenylpiperazine scaffold to create probes that can map the binding site on a target protein with high precision.
Furthermore, bifunctional molecules could be designed where one end is a derivative of this compound that covalently binds to a target of interest, and the other end is a molecule that recruits other proteins or induces a specific cellular response. Such tools would be invaluable for dissecting complex biological pathways and understanding the intricate network of protein-protein interactions within a cell.
Sophistication of Computational Methodologies for Predictive Drug Design and Mechanistic Understanding
The advancement of computational chemistry offers powerful tools for predicting the reactivity and binding properties of molecules, thereby accelerating the drug design process. nih.govnih.gov A significant future direction for this compound lies in the application of sophisticated computational methodologies to understand its behavior at an atomic level.
Quantum mechanics (QM) calculations could be employed to predict the reactivity of the sulfonyl fluoride group and how it might be influenced by modifications to the phenylpiperazine scaffold. Molecular dynamics (MD) simulations could provide insights into the binding mode of this compound derivatives with their target proteins and help in understanding the mechanism of covalent bond formation. bohrium.com These computational approaches, when combined with experimental data, would provide a powerful platform for the predictive design of novel covalent inhibitors and chemical probes based on the this compound scaffold. researchgate.net
Q & A
Basic Question: What are the optimized synthetic routes for 4-phenylpiperazine-1-sulfonyl fluoride, and how are intermediates characterized?
Answer:
The synthesis typically involves sulfonylation of 4-phenylpiperazine using sulfonyl fluoride precursors (e.g., aryl sulfonyl chlorides activated with fluoride sources). Key steps include:
- Step 1: Reaction of 4-phenylpiperazine with a sulfonyl chloride derivative under anhydrous conditions, often in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 2: Fluoride substitution via nucleophilic displacement, using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to generate the sulfonyl fluoride group .
- Characterization: Intermediates are monitored via thin-layer chromatography (TLC) for reaction completion. Final product purity is confirmed using HPLC (retention time analysis) and NMR to verify sulfonyl fluoride formation ( ppm) .
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for ) .
- X-ray Crystallography: Resolves spatial arrangement of the sulfonyl fluoride group and piperazine ring, critical for structure-activity relationship (SAR) studies .
Advanced Question: How can researchers address low yields in sulfonyl fluoride formation due to competing side reactions?
Answer:
Common issues include hydrolysis of sulfonyl fluorides to sulfonic acids or incomplete substitution. Mitigation strategies:
- Solvent Optimization: Use anhydrous solvents (e.g., DCM, THF) and molecular sieves to minimize water .
- Temperature Control: Maintain reactions at 0–25°C to suppress hydrolysis.
- Fluoride Source: TBAF in THF improves solubility and reaction efficiency compared to KF .
- By-product Analysis: LC-MS identifies sulfonic acid impurities; repurification via silica gel chromatography (ethyl acetate/hexane) enhances purity .
Advanced Question: What computational methods support the design of this compound derivatives for target selectivity?
Answer:
- Molecular Docking: Models interactions between the sulfonyl fluoride warhead and catalytic serine/threonine residues in enzymes (e.g., proteases, kinases). Software like AutoDock Vina evaluates binding affinity .
- Quantum Mechanics (QM): Calculates electrophilicity of the sulfonyl fluoride group to predict reactivity with nucleophilic targets .
- SAR Libraries: Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are analyzed via Hammett plots to optimize inhibitory potency .
Basic Question: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential release of toxic hydrogen fluoride (HF) during hydrolysis .
- First Aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Neutralize spills with calcium carbonate .
- Storage: –20°C in airtight containers under inert gas (argon) to prevent moisture absorption .
Advanced Question: How does the sulfonyl fluoride group influence the compound’s reactivity in biological systems?
Answer:
The sulfonyl fluoride acts as a covalent inhibitor, forming stable bonds with nucleophilic residues (e.g., serine in proteases). Key factors:
- Kinetic Selectivity: Reactivity is pH-dependent; lower pH increases electrophilicity, enhancing covalent bond formation .
- Off-Target Effects: Competitive labeling with iodoacetamide probes identifies non-specific interactions. Mitigated by optimizing steric bulk near the sulfonyl fluoride .
- Stability in Plasma: Assessed via LC-MS to measure hydrolysis half-life (2–6 hours in human plasma) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay Conditions: Variability in buffer pH, temperature, or reducing agents (e.g., DTT) alters sulfonyl fluoride reactivity. Standardize protocols using reference inhibitors .
- Purity: Batch-specific impurities (e.g., residual solvents) may confound results. Validate purity via NMR and elemental analysis .
- Target Expression Levels: Use isogenic cell lines (wild-type vs. target-knockout) to confirm on-target effects .
Basic Question: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Covalent Inhibitor Development: Targets serine hydrolases, kinases, and proteasomes for cancer and neurodegenerative disease research .
- Activity-Based Protein Profiling (ABPP): Labels active-site residues in complex proteomes to map enzyme function .
- Prodrug Activation: Stable in vivo until hydrolyzed by specific esterases, enabling targeted drug release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
